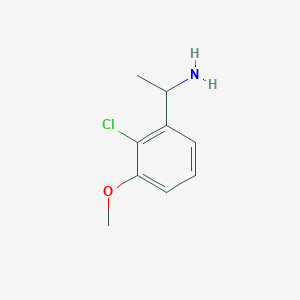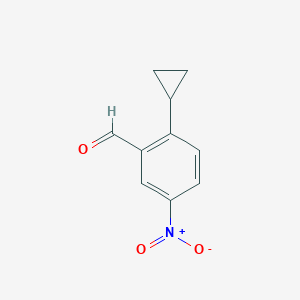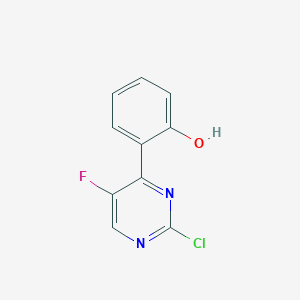
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a phenol group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with phenol under specific conditions. One common method is to react 2-chloro-5-fluoropyrimidine with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like potassium carbonate (K₂CO₃) and solvents like DMF.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced pyrimidine derivatives.
Applications De Recherche Scientifique
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol.
2-Chloro-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chloro substituent on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the phenol group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H6ClFN2O |
|---|---|
Poids moléculaire |
224.62 g/mol |
Nom IUPAC |
2-(2-chloro-5-fluoropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-7(12)9(14-10)6-3-1-2-4-8(6)15/h1-5,15H |
Clé InChI |
NGDSFTVILDMMMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=NC=C2F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
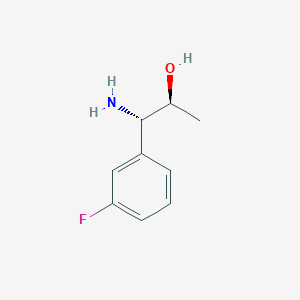
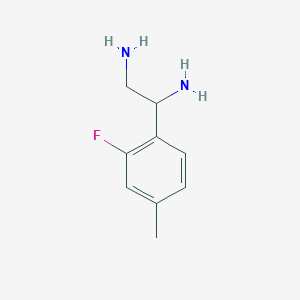
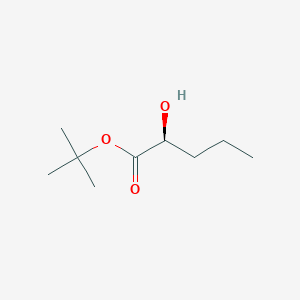

![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
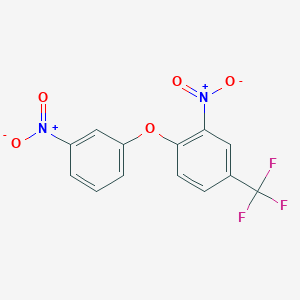
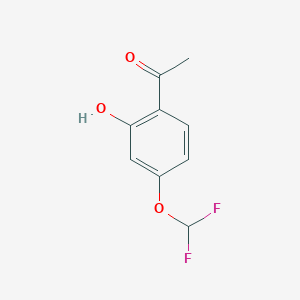

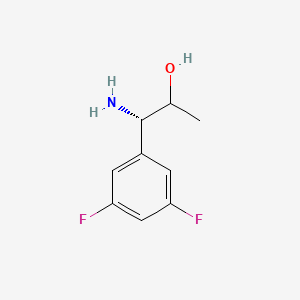
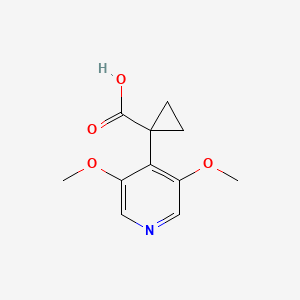
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
